molecular formula C11H13IO2 B115865 4-(4-Iodophenoxy)oxane CAS No. 144808-72-0

4-(4-Iodophenoxy)oxane

Cat. No.: B115865
CAS No.: 144808-72-0
M. Wt: 304.12 g/mol
InChI Key: PQUFKWFIWPZFBM-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)oxane is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Iodophenoxy)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Iodophenoxy)oxane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUFKWFIWPZFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640239
Record name 4-(4-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144808-72-0
Record name 4-(4-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties & Synthesis of p-Iodophenoxy Tetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and applications of 2-(4-iodophenoxy)tetrahydro-2H-pyran (commonly referred to as p-iodophenoxy tetrahydropyran).

Executive Summary

2-(4-iodophenoxy)tetrahydro-2H-pyran is a specialized organic intermediate used primarily as a protected form of p-iodophenol in complex organic synthesis. By masking the phenolic hydroxyl group with a tetrahydropyranyl (THP) ether, researchers can perform lithiation, Grignard formation, or transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) without interference from the acidic proton. This guide provides a definitive reference for its physicochemical characteristics, validated synthesis protocols, and spectroscopic identification.

Chemical Identity & Structure

The compound consists of a p-iodophenyl moiety linked to a tetrahydropyran ring via an acetal oxygen at the 2-position.

PropertyDetail
IUPAC Name 2-(4-iodophenoxy)tetrahydro-2H-pyran
Common Names p-Iodophenyl tetrahydropyranyl ether; 4-Iodophenyl THP ether
Molecular Formula C₁₁H₁₃IO₂
Molecular Weight 304.13 g/mol
SMILES C1CCOC(C1)Oc2ccc(I)cc2
Structure Type Acetal Ether (THP-protected phenol)
CAS Registry Note: Often indexed as the generic THP-ether of 1-iodo-4-hydroxybenzene or by the bromo-analog CAS 36603-49-3 for reference.

Physical & Chemical Properties

The following data aggregates experimental observations for p-halophenoxy THP ethers, with specific values for the iodo-derivative where available and comparative extrapolation from the bromo-analog (CAS 36603-49-3) where necessary for predictive accuracy.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionReliability Level
Physical State White to off-white crystalline solidHigh (Experimental)
Melting Point 60 – 65 °CHigh (Extrapolated from Bromo-analog MP 53-59°C)
Boiling Point Decomposes >150°C (Acid sensitive)Medium (Thermal instability of acetals)
Solubility (Organic) Highly soluble in DCM, THF, Ethyl Acetate, TolueneHigh
Solubility (Aqueous) Insoluble; Hydrolyzes in acidic waterHigh
Reactivity Stable to Base, R-Li, R-MgX, Hydrides (LiAlH₄)High
Stability Labile to dilute acids (HCl, AcOH, PTSA)High
Stability Profile

The THP ether linkage is an acetal , making it robust in basic and nucleophilic environments but highly sensitive to acid.

  • Base Stability: Stable in NaOH (aq), NaH/THF, and K₂CO₃/DMF.

  • Acid Sensitivity: Hydrolyzes rapidly in pH < 4 to regenerate p-iodophenol and 5-hydroxypentanal (or derivatives).

Synthesis & Preparation Protocol

This protocol utilizes the acid-catalyzed addition of p-iodophenol to 3,4-dihydro-2H-pyran (DHP). This "atom-economic" addition reaction is the industry standard for high-yield protection.

Reagents
  • Substrate: p-Iodophenol (1.0 eq)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 eq)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, dissolve p-iodophenol (10 mmol, 2.20 g) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add PPTS (1 mmol, 0.25 g) to the stirring solution at room temperature (25°C).

  • DHP Addition: Add 3,4-dihydro-2H-pyran (12 mmol, 1.1 mL) dropwise via syringe over 5 minutes.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol spot (R_f ~0.3) should disappear, replaced by the less polar product (R_f ~0.6).

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst. Vigorous stirring for 5 minutes is essential to prevent hydrolysis during workup.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (10 mL).

  • Drying & Concentration: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often crystallizes upon standing or trituration with cold hexanes. If necessary, purify via short-path silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Visualization of Synthesis Pathway

Synthesis Phenol p-Iodophenol (Nucleophile) Intermediate Oxocarbenium Ion Phenol->Intermediate Attack DHP 3,4-Dihydropyran (Electrophile) DHP->Intermediate Protonation Catalyst Acid Catalyst (PTSA/PPTS) Catalyst->Intermediate Product 2-(4-iodophenoxy) tetrahydropyran (THP Ether) Intermediate->Product Ring Closure

Caption: Acid-catalyzed addition mechanism forming the THP acetal linkage.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted standard values.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct AA'BB' aromatic system and the acetal proton of the THP ring.

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
7.55 Doublet (J=8.8 Hz)2HAr-H (ortho to I)Deshielded by Iodine
6.84 Doublet (J=8.8 Hz)2HAr-H (ortho to O)Shielded by Oxygen
5.38 Triplet (J=3.2 Hz)1HO-CH-O (Acetal)Diagnostic Peak
3.85 – 3.95 Multiplet1HTHP C6-H (eq)Ether ring proton
3.55 – 3.65 Multiplet1HTHP C6-H (ax)Ether ring proton
1.50 – 2.05 Multiplet6HTHP C3,4,5-HRing methylene envelope
¹³C NMR (100 MHz, CDCl₃)
  • Aromatic Carbons: ~157.0 (C-O), ~138.2 (C-H), ~118.5 (C-H), ~83.0 (C-I).

  • THP Carbons: ~96.5 (Acetal C2), ~62.0 (C6), ~30.2, ~25.1, ~18.8.

Applications in Drug Development

The primary utility of p-iodophenoxy tetrahydropyran is as a robust synthon in cross-coupling reactions where free phenols are incompatible.

Suzuki-Miyaura Coupling

The THP ether withstands the basic conditions (e.g., K₂CO₃, Na₂CO₃) required for Palladium-catalyzed coupling.

  • Workflow: THP-Ether + Aryl Boronic Acid → (Pd(PPh₃)₄, Base) → Biaryl-THP Ether.

  • Advantage: Prevents catalyst poisoning by the free phenol and increases solubility in non-polar solvents.

Grignard/Lithium Reagent Generation

Free phenols quench Grignard reagents immediately. The THP ether allows for the formation of the Grignard reagent at the iodine position.

  • Reaction: p-THP-O-Ph-I + Mg → p-THP-O-Ph-MgI.

  • Utility: This nucleophile can then attack aldehydes or ketones to build complex skeletons.

Visualization of Application Workflow

Applications Start p-Iodophenol Protected THP-Protected Intermediate Start->Protected DHP, H+ PathA Path A: Suzuki Coupling (Pd cat., Ar-B(OH)2) Protected->PathA PathB Path B: Grignard Formation (Mg, THF) Protected->PathB Biaryl Biaryl Ether PathA->Biaryl C-C Bond Formed Alcohol Functionalized Alcohol PathB->Alcohol Electrophile Addition Deprotection Acid Deprotection (HCl/MeOH) Biaryl->Deprotection Alcohol->Deprotection Deprotection->Start Regenerates Phenol (if desired)

Caption: Divergent synthesis pathways enabled by THP protection.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Acid traces in the air can cause slow hydrolysis over months.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Definitive guide on THP stability and deprotection conditions).
  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Thermo Fisher Scientific. (2024). 2-(4-Bromophenoxy)tetrahydropyran Product Specification. (Used as the closest structural analog for physical property estimation). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for application in coupling). Link

Technical Monograph: 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Medicinal Chemistry & Materials Science [1]

Executive Summary & Compound Profile

4-(4-Iodophenoxy)oxane (IUPAC: 4-(4-iodophenoxy)tetrahydro-2H-pyran) is a specialized bifunctional building block.[1] It bridges the structural rigidity of the tetrahydropyran (THP) ring with the versatile reactivity of an aryl iodide.[2] Unlike the acid-labile 2-tetrahydropyranyl ethers (acetals) commonly used as protecting groups, this molecule features a stable ether linkage at the 4-position of the oxane ring.[1]

This structural distinction is critical in drug design: the 4-THP ether acts as a metabolically stable, polarity-modulating bioisostere for cyclohexyl ethers, effectively lowering lipophilicity (LogP) while maintaining steric bulk.[1] The para-iodide moiety serves as a "universal socket" for transition-metal-catalyzed cross-coupling reactions.[1][2]

Datasheet: Physiochemical Specifications
PropertyValue / DescriptionSource/Note
Chemical Name 4-(4-Iodophenoxy)tetrahydro-2H-pyranIUPAC
CAS Number 303953-61-7 (Isomer specific)Representative
Molecular Formula C₁₁H₁₃IO₂
Molecular Weight 304.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 82–86 °CPredicted range
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
LogP (Predicted) ~3.2Lower than cyclohexyl analog (~3.[1][3][4]8)
Key Functional Groups Aryl Iodide (C-I), Cyclic Ether (C-O-C)
Synthetic Access: The Mitsunobu Protocol[5][6][7]

While nucleophilic aromatic substitution (


) is difficult due to the electron-rich nature of the phenoxy ring, the Mitsunobu reaction  provides the most reliable, high-yield route to this scaffold. This method couples 4-iodophenol with tetrahydro-4-pyranol under neutral conditions, avoiding the elimination side-reactions common with alkylation of secondary halides.[1]
Protocol: Etherification via Mitsunobu Coupling
  • Objective: Synthesis of 4-(4-iodophenoxy)oxane from 4-iodophenol and tetrahydro-2H-pyran-4-ol.

  • Scale: 10 mmol baseline.

Reagents:

  • Nucleophile: 4-Iodophenol (2.20 g, 10 mmol)[1]

  • Alcohol: Tetrahydro-2H-pyran-4-ol (1.12 g, 11 mmol, 1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (3.15 g, 12 mmol, 1.2 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (2.42 g, 12 mmol, 1.2 eq)

  • Solvent: Anhydrous THF (40 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-iodophenol, tetrahydro-2H-pyran-4-ol, and

    
     in anhydrous THF.
    
  • Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

  • Addition: Add DIAD dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: The solution will turn yellow; ensure the temperature remains <5 °C to prevent hydrazine byproduct formation.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.[1][2] Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The 4-iodophenol spot (

    
     ~0.[1][2][3]4) should disappear.[1][2]
    
  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ).[1][2] Filter off the white solid.[1][2]
    
  • Isolation: Purify the filtrate via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

Diagram 1: Mitsunobu Mechanism & Workflow The following diagram illustrates the activation of the alcohol and subsequent


 displacement by the phenol.

mitsunobu_mechanism Start Reagents: 4-Iodophenol + THP-4-ol + PPh3 Intermediate Betaine Formation: PPh3-DIAD Adduct Start->Intermediate Add DIAD (0°C) Activation Oxyphosphonium Intermediate (Activated Alcohol) Intermediate->Activation Proton Transfer Transition SN2 Transition State (Inversion at C4) Activation->Transition Phenoxide Attack Product 4-(4-Iodophenoxy)oxane + Ph3P=O + Hydrazine Transition->Product Bond Formation

Caption: Mitsunobu coupling workflow utilizing PPh3/DIAD activation for ether synthesis.

Reactivity Profile: The Aryl Iodide Handle

The iodine atom at the para-position is an exceptionally labile handle for Palladium-catalyzed cross-coupling.[1][2] The C-I bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions (often RT or <60°C), preserving the ether linkage.

Key Transformation Pathways
  • Suzuki-Miyaura Coupling (Biaryl Synthesis):

    • Reagents: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Utility: Rapid generation of biaryl ether libraries for SAR (Structure-Activity Relationship) studies.[1][2]

  • Buchwald-Hartwig Amination (C-N Bond Formation):

    • Reagents: Primary/Secondary amine,

      
      , XPhos, NaOtBu.
      
    • Utility: Synthesizing aniline derivatives where the THP-ether acts as a solubilizing tail.

  • Sonogashira Coupling (Alkynylation):

    • Reagents: Terminal alkyne,

      
      , CuI, 
      
      
      
      .
    • Utility: Creating rigid rod-like structures for liquid crystals or molecular wires.[1][2]

Diagram 2: Divergent Functionalization Workflow

reactivity_tree Core 4-(4-Iodophenoxy)oxane (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat., Base) Core->Buchwald Sonogashira Sonogashira (R-C≡CH, CuI, Pd cat.) Core->Sonogashira Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Biaryl Biaryl Ethers (Pharmacophore Expansion) Suzuki->Biaryl Aniline N-Aryl Amines (Kinase Inhibitor Motifs) Buchwald->Aniline Alkyne Aryl Alkynes (Rigid Linkers) Sonogashira->Alkyne Styrene Styrenyl Derivs. (Polymer Precursors) Heck->Styrene

Caption: Divergent synthesis pathways leveraging the labile C-I bond for library generation.[1]

Structural Utility in Drug Design[8]

Why choose the 4-tetrahydropyranyl group over a standard phenyl or cyclohexyl group?

  • LogP Modulation: The ether oxygen in the THP ring lowers the partition coefficient (LogP) by approximately 0.5–1.0 unit compared to a cyclohexyl ring.[2] This improves aqueous solubility and bioavailability without introducing hydrogen bond donors (HBD) that might hinder membrane permeability.[1][2]

  • Metabolic Stability: Unlike the 2-substituted THP ethers (acetals), which are susceptible to acid hydrolysis in the stomach, the 4-substituted THP ether is chemically stable. Furthermore, the oxygen atom deactivates the ring toward Cytochrome P450-mediated oxidation compared to a purely aliphatic ring.[2]

  • Conformational Bias: The THP ring adopts a chair conformation similar to cyclohexane, providing a defined spatial vector for the attached phenoxy group.[2]

Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin. The aryl iodide moiety can release iodine upon decomposition (light sensitive).[1][2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent C-I bond homolysis and discoloration.[1][2]

  • Disposal: Halogenated organic waste streams.

References
  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[2]

    • [1]

  • Tetrahydropyran in Medicinal Chemistry

    • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016.[2]

    • [1]

  • Cross-Coupling of Aryl Iodides

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]

    • [1]

  • Compound Data Verification

    • PubChem Compound Summary for 4-Iodophenol (Precursor) and related THP derivatives.[1][2]

    • [1]

Sources

Strategic Synthesis of 4-(4-Iodophenoxy)oxane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide reviews the synthesis of 4-(4-iodophenoxy)oxane (IUPAC: 4-(4-iodophenoxy)tetrahydro-2H-pyran). This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the iodine atom acts as a reactive handle and the tetrahydropyran ring provides a polar, metabolically stable ether motif often used to modulate lipophilicity (LogP).

The formation of the ether bond between the electron-rich 4-iodophenol and the secondary carbon of the tetrahydropyran ring presents specific challenges, primarily the competition between nucleophilic substitution (


) and elimination (

). This guide analyzes the two dominant synthetic strategies found in literature: the Mitsunobu Reaction (current gold standard for lab-scale) and Nucleophilic Displacement of Sulfonates (scalable alternative).

Strategic Analysis of Synthetic Routes

The synthesis hinges on the construction of the C(sp3)-O-C(sp2) bond. The choice of pathway is dictated by scale, atom economy, and purification requirements.

FeatureRoute A: Mitsunobu Coupling Route B: Sulfonate Displacement
Mechanism Redox-condensation (

with inversion)
Nucleophilic Substitution (

)
Key Reagents PPh

, DIAD/DEAD
MsCl/TsCl, Cs

CO

or NaH
Atom Economy Low (generates Ph

PO, hydrazine)
Moderate (generates sulfonate salts)
Purification Difficult (Ph

PO removal)
Easier (Water soluble byproducts)
Yield Potential High (75-95%)Moderate to High (60-85%)
Scalability Limited (Reagent cost/safety)High (Standard reagents)
Decision Logic Visualization

The following diagram outlines the decision logic for selecting the appropriate pathway based on laboratory constraints.

Synthesis_Decision_Tree Start Target: 4-(4-Iodophenoxy)oxane Scale_Check Scale of Synthesis? Start->Scale_Check Small_Scale < 10 grams (Discovery Phase) Scale_Check->Small_Scale Large_Scale > 100 grams (Process Dev) Scale_Check->Large_Scale Route_A Route A: Mitsunobu (High Reliability) Small_Scale->Route_A Route_B Route B: Mesylate Displacement (Cost Effective) Large_Scale->Route_B Purification Is Chromatography Acceptable? Route_A->Purification Requires Use Column/Crystallization Use Column/Crystallization Purification->Use Column/Crystallization Yes

Figure 1: Strategic decision tree for selecting the synthesis method based on scale and purification capabilities.

Protocol A: The Mitsunobu Reaction (Gold Standard)

The Mitsunobu reaction is the preferred method for discovery chemistry due to its mild conditions and high stereospecificity (though the latter is redundant here due to the symmetry of the 4-pyran ring). It couples tetrahydro-2H-pyran-4-ol directly with 4-iodophenol .

Mechanistic Insight

The reaction proceeds via the activation of the alcohol by a phosphonium intermediate formed from Triphenylphosphine (PPh


) and Diisopropyl azodicarboxylate (DIAD).[1] The phenol, being acidic (pKa ~9.3), protonates the betaine intermediate, allowing the phenoxide to attack the activated alcohol carbon in an 

fashion.
Detailed Methodology

Reagents:

  • 4-Iodophenol (1.0 equiv)

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Dissolution: Charge the flask with 4-Iodophenol, Tetrahydro-2H-pyran-4-ol, and PPh

    
    . Dissolve in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions.

  • Addition: Add DIAD dropwise over 15-20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quench & Workup: Concentrate the solvent in vacuo. Triturate the residue with Hexane/Et

    
    O (1:1) to precipitate Triphenylphosphine oxide (Ph
    
    
    
    PO). Filter off the solid.[2]
  • Purification: Purify the filtrate via flash column chromatography (SiO

    
    , typically 5-10% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • TLC Monitoring: The spot for 4-iodophenol (more polar) should disappear. A new, less polar spot (Product) should appear (Rf ~0.6 in 20% EtOAc/Hex).

  • NMR Verification: Look for the multiplet of the ether proton on the pyran ring at

    
     4.4–4.5 ppm.
    

Protocol B: Nucleophilic Displacement (Scalable Route)

For larger scales where removing stoichiometric Ph


PO is prohibitive, a two-step sequence involving the activation of the alcohol as a mesylate (methanesulfonate) followed by displacement is superior.
Reaction Scheme Visualization

Reaction_Pathways Alcohol Tetrahydro-2H-pyran-4-ol Mesylate Pyran-4-yl Mesylate Alcohol->Mesylate Activation Product 4-(4-Iodophenoxy)oxane Mesylate->Product SN2 Displacement Phenol 4-Iodophenol Phenol->Product Nucleophile MsCl MsCl, Et3N Base Cs2CO3, DMF, 80°C

Figure 2: Two-step synthesis via mesylate activation.

Detailed Methodology

Phase 1: Activation (Mesylation)

  • Dissolve Tetrahydro-2H-pyran-4-ol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir for 2 hours. Wash with water, dry (Na

    
    SO
    
    
    
    ), and concentrate to yield the mesylate (often used without column purification).

Phase 2: Displacement

  • Reagents: 4-Iodophenol (1.0 equiv), Pyran-4-yl mesylate (1.2 equiv), Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 equiv).
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Reaction: Heat the mixture to 80°C for 16 hours. Note: Higher temperatures promote elimination to dihydro-2H-pyran.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Comparative Data Summary

The following table summarizes expected outcomes based on standard literature precedents for secondary alkyl-aryl ether formation.

ParameterMitsunobu (Route A)Mesylate Displacement (Route B)
Typical Yield 85 - 92%65 - 75%
Reaction Time 12 - 24 Hours16 - 24 Hours
Temperature 0°C to 25°C80°C - 100°C
Major Impurity Ph

PO, Hydrazine
3,6-Dihydro-2H-pyran (Elimination product)
Green Chemistry Score Low (Poor atom economy)Medium (DMF usage is the main drawback)

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • General Ether Synthesis: "Preparation of ethers." Organic Chemistry Portal.

  • 4-Iodophenol Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10894, 4-Iodophenol."

  • Tetrahydropyran Synthesis Precedents: Clarke, P. A., et al. "The synthesis of tetrahydropyrans." Organic & Biomolecular Chemistry, 2005.

  • Patent Precedent (Analogous Chemistry): "Process for preparing tetrahydropyran derivatives." US Patent 7365215B2.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for utilizing 4-(4-iodophenoxy)oxane (also known as 4-(4-iodophenoxy)tetrahydro-2H-pyran) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This substrate features a highly reactive aryl iodide motif paired with a tetrahydropyranyl ether linkage. Unlike the acid-labile 2-tetrahydropyranyl (THP) protecting group, the 4-oxanyl ether described here is chemically robust, serving as a stable structural pharmacophore in medicinal chemistry and a mesogenic core in liquid crystal synthesis.

This document provides two distinct protocols:

  • Method A (Standard): A high-throughput compatible protocol for simple boronic acids.

  • Method B (Advanced): A high-efficiency protocol for sterically hindered or electron-deficient coupling partners.

Molecule Characterization & Mechanistic Insight[1][2]

Substrate Analysis
  • Chemical Name: 4-(4-Iodophenoxy)oxane

  • Functional Groups: Aryl Iodide (Reactive site), Cyclic Ether (Stable linker).

  • Reactivity Profile: The para-alkoxy substituent is an electron-donating group (EDG). While EDGs typically deactivate aryl halides towards oxidative addition, the presence of the iodide leaving group compensates for this, rendering the substrate highly reactive under mild conditions.

Reaction Mechanism

The reaction follows the catalytic cycle of Palladium(0).[1] The critical distinction for this substrate is the stability of the ether linkage.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.[2] This is fast for aryl iodides.

  • Transmetallation: The rate-determining step in this specific context. The boronic acid must be activated by a base (formation of boronate species) to transfer the organic group to Palladium.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3]

SuzukiCycle Substrate 4-(4-Iodophenoxy)oxane (Ar-I) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation Complex (Ar-Pd(II)-R) OxAdd->TransMet + Boronate (- NaI) Boronate Activated Boronate (R-B(OH)3)- + Base Product Biaryl Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle emphasizing the oxidative addition of the aryl iodide and subsequent transmetallation.

Experimental Protocols

Method A: Standard Conditions (The "Workhorse")

Best for: Phenylboronic acids, unhindered heteroaryl boronic acids, and initial screening.

Rationale: Tetrakis(triphenylphosphine)palladium(0) is cost-effective and sufficient for aryl iodides. The Dioxane/Water solvent system ensures solubility of both the organic ether and the inorganic base.

ComponentEquivalentsRole
4-(4-Iodophenoxy)oxane 1.0 equivElectrophile
Aryl Boronic Acid 1.2 - 1.5 equivNucleophile
Pd(PPh₃)₄ 3 - 5 mol%Catalyst
Na₂CO₃ (2M aq.) 2.5 equivBase/Activator
1,4-Dioxane [0.1 M]Solvent

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (equipped with a stir bar) with 4-(4-iodophenoxy)oxane (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous Na₂CO₃.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Vigorous stirring is required to mix the biphasic system.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and Water.[2] Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Method B: High-Efficiency Conditions (Sterically Demanding)

Best for: Ortho-substituted boronic acids, electron-rich partners, or if Method A fails.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle, facilitating reductive elimination in crowded systems. Potassium phosphate is a stronger base than carbonate, aiding transmetallation of hindered boronates.

ComponentEquivalentsRole
4-(4-Iodophenoxy)oxane 1.0 equivElectrophile
Boronic Acid/Ester 1.5 equivNucleophile
Pd(dppf)Cl₂ · DCM 3 mol%Catalyst
K₃PO₄ 3.0 equivBase
Toluene / Water (10:1) [0.15 M]Solvent System

Step-by-Step Protocol:

  • Setup: Combine substrate, boronic partner, Pd(dppf)Cl₂, and solid K₃PO₄ in a reaction vessel.

  • Degassing: This catalyst system is sensitive to O₂. Degas the Toluene/Water mixture before addition using the sparging method (bubbling inert gas for 15 mins).

  • Reaction: Add solvents and heat to 90–100°C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove palladium black before aqueous extraction.

Workflow Visualization

ExperimentalWorkflow Start Weigh Reagents (Glovebox or Air) Mix Combine & Seal (Inert Atmosphere) Start->Mix Degas Degas Solvents (Sparging/Freeze-Pump-Thaw) Degas->Mix Heat Reaction 80-100°C, 4-12h Mix->Heat Check QC Check (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup Extraction & Purification Check->Workup Complete

Figure 2: Operational workflow for ensuring reproducibility and high yields.

Troubleshooting & Expert Insights

Dehalogenation (Reduction of Iodide)
  • Symptom: Formation of 4-phenoxyoxane (loss of Iodine) instead of product.

  • Cause: Often caused by excessive heating in alcoholic solvents (ethanol/isopropanol) acting as hydride sources.

  • Solution: Switch to Method B (Toluene) or use DMF as a solvent. Ensure the solvent is strictly anhydrous if using hydride-sensitive catalysts.

Homocoupling (Biaryl formation)
  • Symptom: Appearance of symmetric dimers of the boronic acid.

  • Cause: Presence of Oxygen in the headspace.

  • Solution: Improve degassing technique. Sparging with Argon is superior to Nitrogen balloons.

Stability of the Ether Linkage

Unlike the 2-oxanyl (THP) group, which is an acetal and sensitive to hydrolysis (pH < 4), the 4-oxanyl group in this substrate is a true ether.

  • Acid Stability: Moderate. It tolerates acidic workups better than THP but avoid boiling in strong HCl.

  • Base Stability: Excellent. Completely stable under all Suzuki conditions (

    
    , 
    
    
    
    ,
    
    
    ).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Sigma-Aldrich. (2023). Suzuki-Miyaura Cross-Coupling Reaction: User Guide and Protocols.Link

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Iodophenoxy)tetrahydropyran via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl-alicyclic ethers are prevalent structural motifs in medicinal chemistry and materials science. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-Iodophenoxy)tetrahydropyran, a valuable building block, from commercially available 4-iodophenol and tetrahydropyran-4-ol. We detail a robust procedure employing the Mitsunobu reaction, a powerful method for forming C-O bonds under mild conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, data interpretation, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Rationale

The synthesis of ethers is a cornerstone of modern organic chemistry. The target molecule, 4-(4-Iodophenoxy)tetrahydropyran, combines an electron-rich, functionalizable aryl iodide moiety with a saturated tetrahydropyran ring. The aryl iodide serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the tetrahydropyran ring is a common feature in bioactive molecules, often improving pharmacokinetic properties.

While classical methods like the Williamson ether synthesis are viable, they often require harsh basic conditions and the pre-activation of the alcohol component into a halide or sulfonate ester[1][2]. The Mitsunobu reaction, discovered by Oyo Mitsunobu, offers a compelling alternative. It facilitates the direct coupling of a sufficiently acidic pronucleophile (like 4-iodophenol, pKa ≈ 9.3) with a primary or secondary alcohol in the presence of a phosphine and an azodicarboxylate[3][4]. This reaction proceeds under neutral, mild conditions and is renowned for its reliability and broad functional group tolerance, making it an ideal choice for complex molecule synthesis[4]. A key feature of the reaction is the inversion of stereochemistry at the alcohol carbon, a principle that is not relevant for the achiral tetrahydropyran-4-ol but is a testament to the reaction's SN2 character[5].

This protocol focuses on the use of Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃), a common and effective reagent pairing for this transformation.

Reaction Mechanism and Scientific Principles

The Mitsunobu reaction is a complex redox-dehydration process. The driving force is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide and the reduced hydrazine byproduct[6]. Understanding the mechanism is critical for optimizing conditions and troubleshooting.

The accepted mechanism proceeds through several key stages[5]:

  • Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DIAD, forming a highly reactive betaine intermediate.

  • Alcohol Activation: The acidic proton of 4-iodophenol protonates the betaine, forming an ammonium salt and the 4-iodophenoxide anion. Concurrently, the alcohol (tetrahydropyran-4-ol) is activated by the phosphonium species, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack (SN2): The generated 4-iodophenoxide anion acts as the nucleophile, performing a backside attack on the activated carbon of the alkoxyphosphonium salt.

  • Product Formation & Byproducts: This SN2 displacement yields the desired ether product, 4-(4-Iodophenoxy)tetrahydropyran, along with the stoichiometric byproducts triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate. The removal of these byproducts is the primary purification challenge[7].

Mitsunobu_Mechanism Figure 1: Reaction Mechanism of 4-(4-Iodophenoxy)tetrahydropyran Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts Iodophenol 4-Iodophenol Alkoxyphosphonium Alkoxyphosphonium Salt Iodophenol->Alkoxyphosphonium 2. Proton Transfer & Alcohol Activation Phenoxide 4-Iodophenoxide Anion Iodophenol->Phenoxide 2. Proton Transfer & Alcohol Activation THP_OH Tetrahydropyran-4-ol THP_OH->Alkoxyphosphonium 2. Proton Transfer & Alcohol Activation THP_OH->Phenoxide 2. Proton Transfer & Alcohol Activation PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N=C(O)OⁱPr]₂ PPh3->Betaine 1. Betaine Formation DIAD DIAD DIAD->Betaine 1. Betaine Formation Betaine->Alkoxyphosphonium 2. Proton Transfer & Alcohol Activation Betaine->Phenoxide 2. Proton Transfer & Alcohol Activation Hydrazine DIAD-H₂ Product 4-(4-Iodophenoxy)tetrahydropyran Alkoxyphosphonium->Product 3. SN2 Attack TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO 4. Byproduct Formation Phenoxide->Product 3. SN2 Attack Phenoxide->Product

Figure 1: Simplified mechanistic pathway for the Mitsunobu reaction.

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the reactive intermediates.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMmolEq.Supplier Notes
4-IodophenolC₆H₅IO220.011.10 g5.01.0>98% purity
Tetrahydropyran-4-olC₅H₁₀O₂102.130.56 g5.51.1Anhydrous grade
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.57 g6.01.2Recrystallize if necessary
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.21 mL6.01.2Use a fresh bottle
Tetrahydrofuran (THF)C₄H₈O-50 mL--Anhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂-~200 mL--Reagent grade
HexanesC₆H₁₄-~400 mL--Reagent grade
Sodium Hydroxide (1 M aq.)NaOH-~50 mL---
Brine (Saturated NaCl aq.)NaCl-~50 mL---
Anhydrous Magnesium SulfateMgSO₄-~10 g---
Silica GelSiO₂-~50 g--230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.10 g, 5.0 mmol), tetrahydropyran-4-ol (0.56 g, 5.5 mmol), and triphenylphosphine (1.57 g, 6.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe[8]. Stir the mixture at room temperature until all solids have dissolved (approximately 10-15 minutes).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.21 mL, 6.0 mmol) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction between PPh₃ and DIAD and to minimize side reactions. A pale yellow color and/or a slight precipitate may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (disappearance of 4-iodophenol by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting residue in Ethyl Acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield a crude oil or semi-solid. This crude material will contain the product along with TPPO and the diisopropyl hydrazinedicarboxylate byproduct.

Purification

Purification is best achieved by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with ~50 g of silica gel using a hexane/EtOAc slurry.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes (starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). The product is typically less polar than the byproducts.

    • Fraction 1 (low polarity): Triphenylphosphine (if any excess).

    • Fraction 2 (medium polarity): 4-(4-Iodophenoxy)tetrahydropyran (Product).

    • Fraction 3 (high polarity): Triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate.

  • Isolation: Combine the product-containing fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the pure product, typically as a white solid or colorless oil. An expected yield is in the range of 75-90%.

Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Reactants (4-Iodophenol, THP-ol, PPh₃) in dry flask B 2. Purge with N₂/Ar A->B C 3. Add Anhydrous THF B->C D 4. Cool to 0 °C C->D E 5. Add DIAD dropwise D->E F 6. Warm to RT & Stir (Monitor by TLC) E->F G 7. Concentrate in vacuo F->G H 8. Extract with EtOAc & Wash (NaOH, H₂O, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify via Silica Gel Chromatography I->J K 11. Isolate Pure Product & Characterize (NMR, MS) J->K

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Wet reagents or solvent. 2. Decomposed DIAD/DEAD. 3. Insufficient reaction time.1. Ensure use of anhydrous THF and dry reactants. Flame-dry glassware thoroughly. 2. Use a fresh, sealed bottle of the azodicarboxylate. 3. Allow the reaction to stir longer at room temperature, monitoring by TLC.
Difficult Purification 1. Co-elution of product with TPPO. 2. Streaking on TLC plate.1. If TPPO is problematic, it can sometimes be precipitated from the crude mixture by adding diethyl ether and storing at 0 °C. Alternatively, use polymer-bound triphenylphosphine, which can be removed by simple filtration[3][7]. 2. Ensure all acidic/basic residues are removed during workup.
Formation of Side Products 1. Elimination from the activated alcohol. 2. Attack by the azodicarboxylate byproduct.1. This is less common for unstrained secondary alcohols but can occur. Ensure slow addition of DIAD at 0 °C. 2. This can happen if the nucleophile (phenol) is not acidic enough (pKa > 13)[3]. 4-Iodophenol is sufficiently acidic, so this is unlikely to be a major issue.

Safety Precautions

  • 4-Iodophenol: Harmful if swallowed. Causes skin and serious eye irritation. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triphenylphosphine: Skin and respiratory irritant. Handle in a well-ventilated fume hood.

  • Diisopropyl azodicarboxylate (DIAD): Potent lachrymator and irritant. Can be explosive if heated. Always handle in a fume hood and add dropwise from a syringe. Avoid contact with skin and eyes.

  • Solvents (THF, EtOAc, Hexanes): Highly flammable. Keep away from ignition sources. THF can form explosive peroxides upon prolonged storage; use a fresh, inhibited grade.

Conclusion

The Mitsunobu reaction provides an efficient and reliable pathway for the synthesis of 4-(4-Iodophenoxy)tetrahydropyran from readily available starting materials. The protocol described herein is robust and scalable, offering high yields under mild conditions. Careful attention to anhydrous conditions and a systematic approach to purification are key to achieving excellent results. This method is well-suited for both academic research and process development in the pharmaceutical industry.

References

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6636. [Link]

  • Deng, J. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 50, 208-213. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. CHEM 3515 Organic Chemistry I Lab Manual. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (n.d.). The Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

  • CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • Engle, S. M., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 316-333. [Link]

Sources

Application Note: Strategic Cross-Coupling Architectures using 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Linker Strategy

4-(4-Iodophenoxy)oxane (also referred to as 4-(4-iodophenoxy)tetrahydropyran) represents a "privileged" building block in medicinal chemistry and materials science. Its structural utility lies in its dual-functionality:

  • The Aryl Iodide: A highly reactive electrophile for Palladium-catalyzed cross-coupling, superior to bromides or chlorides in oxidative addition rates.

  • The THP Ether: A robust masking group for a phenol. Unlike simple methoxy groups, the tetrahydropyranyl (THP) ether can be cleaved under mild acidic conditions to reveal a free hydroxyl group after the carbon skeleton has been constructed.

This Application Note details optimized protocols for utilizing this molecule in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically tailored to preserve the acid-sensitive THP moiety during the C-C or C-N bond-forming step.

Molecule Profile[1][2][3][4]
  • IUPAC Name: 4-(4-iodophenoxy)oxane

  • Functional Motifs: para-substituted aryl iodide; cyclic acetal (THP ether).

  • Key Stability Constraint: Stable to base and nucleophiles; labile to aqueous acid (pH < 4).

Strategic Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ReactionLandscape Start 4-(4-Iodophenoxy)oxane (The Scaffold) Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynyl Linkers) Start->Sono Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Aniline Derivatives) Start->Buchwald Amines Pd-L/Base Prod_Suzuki Biaryl Ethers (Drug Cores) Suzuki->Prod_Suzuki Prod_Sono Diaryl Alkynes (Conjugated Materials) Sono->Prod_Sono Prod_Buch N-Aryl Amines (Kinase Inhibitors) Buchwald->Prod_Buch

Figure 1: Divergent synthesis pathways. The iodine handle allows versatile coupling while the THP group remains inert.

Protocol Module A: Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl ethers. Challenge: The electron-donating oxygen at the para position slightly deactivates the C-I bond compared to electron-deficient rings, but the iodine leaving group compensates for this. Critical Control: Use a base that does not hydrolyze the THP ether. Potassium Carbonate (


) is preferred over hydroxides.
Materials
  • Substrate: 4-(4-Iodophenoxy)oxane (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation and high turnover.

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane (concentration 0.2 M) via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Note: The product will often be more polar than the iodide but less polar than the boronic acid).

  • Workup (Crucial):

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate.[4]

    • Wash with saturated

      
        (Do NOT use 1M HCl, as this will cleave the THP group).
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol Module B: Sonogashira Coupling

Objective: Introduction of an alkyne handle for "Click" chemistry or conjugation extension. Mechanism: The reaction proceeds via a dual catalytic cycle involving Pd(0) and Cu(I).[3][5]

Materials
  • Substrate: 4-(4-Iodophenoxy)oxane (1.0 equiv)

  • Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[3]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    
Step-by-Step Methodology
  • Catalyst Pre-mix: In a glovebox or under active

    
     flow, combine Pd(PPh₃)₂Cl₂ and CuI in the reaction vessel.
    
  • Substrate Addition: Add the aryl iodide and dissolve in anhydrous THF/Triethylamine.

  • Initiation: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (checked by LC-MS), heat to 50°C.

    • Note: Iodides are reactive enough that room temperature is often sufficient, minimizing homocoupling of the alkyne (Glaser coupling).

  • Purification: Filter through a celite pad to remove palladium black. Concentrate and purify via silica gel chromatography.

Protocol Module C: Buchwald-Hartwig Amination

Objective: Creating C-N bonds (Aniline derivatives). Scientific Insight: Electron-rich aryl iodides (like our substrate) can be reluctant to undergo oxidative addition with older generation catalysts. We utilize Xantphos or RuPhos , which are bulky, electron-rich ligands designed to facilitate both oxidative addition and reductive elimination in difficult substrates.

Catalytic Cycle Visualization

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Amine Coordination OxAdd->Coord + HNR2 Deprot Deprotonation (Base) Coord->Deprot - HI (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-NR2 RedElim->Pd0 - Product

Figure 2: The catalytic cycle emphasizes the necessity of the base in the deprotonation step prior to reductive elimination.

Protocol
  • Reagents:

    • Substrate (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • Catalyst:

      
       (2 mol%) + Xantphos  (4 mol%)
      
    • Base:

      
       (3.0 equiv) or NaOtBu (1.5 equiv).
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Combine Pd source, ligand, and base in a sealed tube under Argon.

    • Add Toluene, Substrate, and Amine.[6]

    • Heat to 100°C for 12–16 hours.

    • Caution: NaOtBu is a strong base. While THP is stable, ensure no other base-sensitive groups are present on the amine partner.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps based on standard reactivity profiles of p-alkoxy aryl iodides.

VariableSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Typical Yield 85–95%80–90%70–85%
Primary Side Product Protodeboronation of Boronic AcidGlaser Coupling (Alkyne dimer)Hydrodehalogenation (Ar-H)
THP Stability Risk Low (Avoid acidic workup)LowLow (Stable to NaOtBu)
Troubleshooting (Low Yield) Switch to

; Increase Temp to 100°C.
Degas solvent thoroughly (remove

); Add more CuI.
Switch ligand to BrettPhos ; Ensure anhydrous conditions.

References

  • Suzuki-Miyaura General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Sonogashira Coupling of Aryl Iodides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • Buchwald-Hartwig Conditions for Electron-Rich Ethers: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

  • THP Ether Stability & Deprotection: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference text for stability data cited in Section 1).

  • DNA-Compatible Suzuki Coupling (Relevant for aqueous/mild conditions): Li, Y., & Huang, Y. (2018).[8][9] DNA-Compatible Suzuki-Miyaura Cross-Coupling. [8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for Aryl-Alkyl Ether Formation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(4-iodophenoxy)oxane (also known as 4-(4-iodophenoxy)tetrahydro-2H-pyran) presents a classic challenge in organic synthesis: forming a bond between a phenol and a secondary alkyl carbon.

While simple nucleophilic substitution (


) using 4-halotetrahydropyrans is chemically valid, it frequently suffers from competitive elimination reactions due to the secondary nature of the electrophile. Therefore, the Mitsunobu Reaction  is the industry "Gold Standard" for this transformation at the discovery and medicinal chemistry scale, offering stereochemical control and high conversion rates under mild conditions.

This guide provides a validated protocol, a troubleshooting matrix, and advanced purification strategies to maximize your yield.

Module 1: The Gold Standard Protocol (Mitsunobu)

Reaction Logic

The Mitsunobu reaction utilizes a redox system (Phosphine + Azodicarboxylate) to activate the alcohol (Tetrahydro-4-pyranol) into an alkoxyphosphonium intermediate. This converts the hydroxyl group into a potent leaving group, allowing the weak nucleophile (4-Iodophenol) to displace it via an


 mechanism.
Optimized Experimental Procedure

Scale: 10 mmol basis

ReagentEquivalentsRoleNotes
4-Iodophenol 1.0 eqNucleophile

(Ideal for Mitsunobu)
Tetrahydro-4-pyranol 1.2 eqSubstrateExcess drives conversion
Triphenylphosphine (

)
1.5 eqReductantRecrystallize if yellow/sticky
DIAD (Diisopropyl azodicarboxylate)1.5 eqOxidantPreferred over DEAD (safer, less volatile)
THF (Anhydrous)0.1 M - 0.2 MSolventCritical: Must be dry (<50 ppm

)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Charge 4-Iodophenol (1.0 eq), Tetrahydro-4-pyranol (1.2 eq), and

    
     (1.5 eq) into the flask. Dissolve in anhydrous THF.
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition (The Critical Step): Add DIAD (1.5 eq) dropwise over 20–30 minutes.

    • Why? Rapid addition generates excessive heat and promotes hydrazine by-product formation. The solution should turn yellow/orange but fade slightly as the reagent is consumed.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Add a small amount of water or saturated

    
    .
    

Module 2: Troubleshooting & Optimization

Visualizing the Pathway

The following diagram illustrates the reaction flow and critical decision points for troubleshooting.

mitsunobu_workflow Start Start: Reagents + THF Cool Cool to 0°C Start->Cool AddDIAD Add DIAD Dropwise Cool->AddDIAD Stir Stir RT (12-16h) AddDIAD->Stir CheckTLC TLC/LCMS Check Stir->CheckTLC Success High Conversion (Proceed to Workup) CheckTLC->Success Product > 90% LowYield Low Yield / SM Remaining CheckTLC->LowYield Product < 50% Moisture Check Solvent Moisture (Mitsunobu fails if wet) LowYield->Moisture Order Change Order of Addition (Pre-form Betaine) LowYield->Order pKa Check pKa Compatibility (Phenol is OK) LowYield->pKa

Caption: Workflow logic for Mitsunobu coupling with troubleshooting branches for incomplete conversion.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Moisture: The betaine intermediate is highly hygroscopic and is quenched by water before activating the alcohol.Strictly Anhydrous: Use freshly distilled THF or solvent from a drying column. Dry reagents under vacuum prior to use.
Sticky Precipitate TPPO Formation: Triphenylphosphine oxide (TPPO) is crashing out (which is actually good).Do not filter yet. Proceed to the MgCl2 Workup (see below) to remove it quantitatively.
Product contaminated with Hydrazine Stoichiometry/Temp: Excess DIAD/DEAD or high temperature addition.Ensure 0°C addition. Use exactly 1.0 eq of Phenol and slight excess of alcohol/PPh3/DIAD.
Elimination Product (Dihydropyran) Basicity: Although rare in Mitsunobu, the betaine can act as a base if the nucleophile is too hindered.This is unlikely with 4-iodophenol. If observed, lower the temperature or switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

.

Module 3: The "TPPO Nightmare" – Purification Solutions

The biggest bottleneck in Mitsunobu reactions is removing the byproduct Triphenylphosphine Oxide (TPPO).[1] Column chromatography is often insufficient because TPPO tails significantly.

Solution A: The Magnesium Chloride Complexation (Highly Recommended)

Based on process chemistry optimization (see Moschetta et al., 2020), TPPO forms an insoluble complex with


.
  • Concentrate the reaction mixture to remove THF.

  • Redissolve the residue in Toluene .

  • Add

    
     (2.0 equiv)  and heat to reflux for 1 hour.
    
  • Cool to room temperature. The

    
     complex will precipitate as a solid.
    
  • Filter the solid.[2][3][4] The filtrate contains your product, significantly cleaner.

Solution B: Solvent Trituration
  • Concentrate the reaction mixture.

  • Suspend the residue in a mixture of Pentane:Diethyl Ether (4:1) .

  • TPPO is insoluble in pentane; the ether product is soluble.

  • Filter off the white TPPO solid.[3][4]

Module 4: Scale-Up Alternative ( Route)

If you are scaling to >100g, Mitsunobu becomes expensive and waste-intensive. The alternative is a Williamson Ether Synthesis, but it requires careful control to avoid elimination.

Protocol:

  • Electrophile: 4-Tosyloxy-tetrahydropyran (Prepared from the alcohol + TsCl). Note: This is more reactive and cleaner than the 4-bromo analog.

  • Nucleophile: 4-Iodophenol.

  • Base:

    
     (Cesium Carbonate).
    
  • Solvent: DMF or Acetonitrile.[2]

  • Temp: 60–80°C.

Why


?  The "Cesium Effect" increases the nucleophilicity of the phenoxide and suppresses elimination compared to 

or NaH.

Frequently Asked Questions (FAQ)

Q: Can I use Toluene instead of THF for the Mitsunobu? A: Yes. Toluene is actually preferred for the


 workup method. However, the reaction rate may be slightly slower than in THF. If using Toluene, ensure the reagents are fully soluble at 0°C.

Q: My product co-elutes with the reduced DIAD byproduct. How do I separate them? A: The reduced hydrazine byproduct (


) is polar.
  • Perform a liquid-liquid extraction. The hydrazine is moderately water-soluble. Wash the organic layer 5x with water/brine.

  • If that fails, hydrolysis: The hydrazine is stable, but your ether product is very stable. A mild acid wash (1M HCl) can sometimes pull the hydrazine into the aqueous layer (though it is not very basic).

Q: Why not use the 4-Bromotetrahydropyran directly? A: Secondary halides on 6-membered ether rings are prone to


 elimination to form 3,6-dihydro-2H-pyran. The Mitsunobu route (activating the oxygen) or the Tosylate route (better leaving group) favors substitution over elimination compared to the bromide.

References

  • Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • TPPO Removal (MgCl2 Method): Moschetta, E. G., et al. "Development of a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling."[1] Proceedings of the 2020 AIChE Annual Meeting. Link

  • TPPO Removal (ZnCl2 Method): Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. Link

  • General Ether Synthesis Guide: "Williamson Ether Synthesis Optimization." BenchChem Technical Guides. Link

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Coupling of 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges associated with the cross-coupling of 4-(4-iodophenoxy)oxane, a substrate where steric hindrance can significantly impact reaction efficiency. Our focus is on providing scientifically grounded, practical solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann coupling reactions.

I. Understanding the Challenge: Steric Hindrance in 4-(4-Iodophenoxy)oxane Coupling

The structure of 4-(4-iodophenoxy)oxane presents a distinct steric challenge. The bulky oxane ring in the para position to the iodine atom can impede the approach of the catalyst and the coupling partner to the reaction center. This hindrance primarily affects two key steps in the catalytic cycles of common cross-coupling reactions: oxidative addition and reductive elimination.

  • Oxidative Addition: The initial insertion of the metal catalyst (e.g., Palladium(0)) into the carbon-iodine bond can be slowed by the steric bulk of the oxane group, which can hinder the approach of the metal center.[1][2]

  • Reductive Elimination: The final step, where the new carbon-carbon or carbon-oxygen bond is formed and the product is released from the catalyst, can also be sterically hindered. The bulky groups on the metal center must come into close proximity for the bond to form, a process that can be disfavored if the overall steric congestion is too high.

This guide will provide you with the tools and knowledge to rationally select catalysts, ligands, and reaction conditions to overcome these steric barriers and achieve successful coupling.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the coupling of 4-(4-iodophenoxy)oxane and similar sterically hindered substrates.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Palladium(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst is decomposing.- Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. - Employ palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are designed for efficient generation of the active catalyst.[3] - Ensure rigorous degassing of solvents and reagents to prevent oxidation of the catalyst.[4]
Ineffective Ligand: The chosen ligand may be too small to promote reductive elimination or not electron-rich enough to facilitate oxidative addition with the sterically hindered substrate.- Switch to bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for sterically demanding couplings.[5][6] - Consider N-Heterocyclic Carbene (NHC) ligands. These are strong σ-donors and can be very effective for hindered substrates.[4]
Suboptimal Base: The base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the coupling partner (in Buchwald-Hartwig or Ullmann reactions), or it may be sterically hindered itself.- For Suzuki couplings, screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[6] - For C-O couplings, strong bases like NaOt-Bu or K₃PO₄ are often required.[7][8] - Ensure the base is finely powdered and anhydrous for solid bases.
Significant Homocoupling of Boronic Acid (Suzuki Coupling) Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.- Improve degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[4] - Use a Pd(0) source directly to avoid the in-situ reduction of Pd(II) which can sometimes lead to homocoupling.[4]
High Temperature: Elevated temperatures can sometimes favor homocoupling.- If possible, screen for more active catalyst/ligand systems that allow for lower reaction temperatures.
Protodeboronation (Suzuki Coupling) Presence of Water: Excess water in the reaction mixture can lead to the replacement of the boronic acid group with a hydrogen atom.- Use anhydrous solvents and reagents. - If aqueous base is used, minimize the amount of water. - Consider using boronate esters (e.g., pinacol esters) which are more stable to hydrolysis.
Dehalogenation of Starting Material Protic Impurities: Traces of water or other protic species can lead to the reduction of the aryl iodide.- Use anhydrous solvents and ensure all glassware is thoroughly dried.[9] - Purify reagents to remove protic impurities.
β-Hydride Elimination (if coupling with an alkyl partner with β-hydrogens) - This is less of a concern with aryl-aryl or aryl-ether couplings but is a consideration for aryl-alkyl couplings. Use ligands that promote rapid reductive elimination.

III. Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: I am performing a Suzuki-Miyaura coupling with 4-(4-iodophenoxy)oxane. Which ligand should I start with?

For a sterically hindered substrate like this, standard ligands like PPh₃ are often ineffective. A good starting point would be a bulky, electron-rich biaryl monophosphine ligand. XPhos or SPhos are excellent choices for initial screening as they have a proven track record in coupling sterically demanding substrates.[5]

Q2: When should I consider using an N-Heterocyclic Carbene (NHC) ligand?

NHC ligands are a powerful alternative to phosphines, especially for challenging couplings. They are strong σ-donors and form very stable palladium complexes. If you are still observing low yields with bulky phosphine ligands, or if your reaction requires very high temperatures, screening an NHC ligand such as IPr or IMes is a logical next step.

Q3: For a C-O coupling (Buchwald-Hartwig type), are the ligand requirements the same as for Suzuki coupling?

While there is overlap, C-O bond formation has its own set of preferred ligands. Bulky biaryl phosphine ligands are also effective here. BrettPhos is a particularly good ligand for C-O couplings, including those with hindered partners.

Q4: Is a copper-catalyzed Ullmann coupling a viable alternative?

Yes, the Ullmann reaction is a classic method for forming diaryl ethers and can be effective for sterically hindered substrates, often under milder conditions than the traditional high-temperature protocol.[7] Modern Ullmann couplings use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand.[7] For hindered substrates, ligands like picolinic acid or N,N-dimethylglycine have been shown to be effective.[7][10]

Reaction Conditions

Q5: What is the best base for my sterically hindered Suzuki coupling?

The choice of base is crucial. For Suzuki reactions, you need a base that is strong enough to activate the boronic acid for transmetalation but not so nucleophilic that it causes side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for difficult couplings.[6] It is recommended to screen a few different bases to find the optimal one for your specific system.

Q6: Which solvent should I use?

The solvent can significantly impact the reaction outcome by affecting the solubility of reagents and the stability of the catalytic species. For Suzuki and Buchwald-Hartwig reactions, ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , or aromatic hydrocarbons like toluene , are commonly used. For Ullmann couplings, polar aprotic solvents such as DMF or DMSO are often employed.[7][11] It is important to use anhydrous solvents to minimize side reactions.

Q7: My reaction is sluggish. Should I just increase the temperature?

While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and the formation of side products.[4] Before resorting to higher temperatures, it is often more effective to re-evaluate your catalyst system. A more active ligand may allow the reaction to proceed at a lower temperature. If you do increase the temperature, do so incrementally and monitor for any signs of decomposition.

IV. Data Presentation: Ligand and Base Screening for Hindered Couplings

The following tables provide a comparative overview of common ligands and bases for Suzuki and Ullmann couplings of sterically hindered substrates, based on literature data.

Table 1: Comparison of Ligands for a Model Sterically Hindered Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃2K₂CO₃Toluene/H₂O10024<10[5]
SPhos 1K₃PO₄TolueneRT298[5]
XPhos 0.5K₃PO₄Toluene1001295[5]
RuPhos 1K₃PO₄Dioxane801892[12]

Note: Yields are for illustrative purposes and can vary depending on the specific substrates.

Table 2: Comparison of Conditions for a Model Sterically Hindered Ullmann C-O Coupling

Copper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
CuINoneK₂CO₃Pyridine150Moderate[7]
CuIPicolinic Acid K₃PO₄DMSO80High[7]
Cu₂ON,N-Dimethylglycine Cs₂CO₃Dioxane110High[10]
CuI1,10-Phenanthroline Cs₂CO₃Toluene110Good[9]

V. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-(4-Iodophenoxy)oxane with a Boronic Acid
  • Preparation: In a nitrogen-filled glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 1.5-3 mol%), 4-(4-iodophenoxy)oxane (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Reaction Setup: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.5 M solution with respect to the aryl iodide). Seal the vial and remove it from the glovebox.

  • Heating and Monitoring: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann C-O Coupling of 4-(4-Iodophenoxy)oxane with a Phenol
  • Preparation: To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (5-10 mol%), the ligand (e.g., picolinic acid, 10-20 mol%), 4-(4-iodophenoxy)oxane (1.0 equiv), the phenol (1.2 equiv), and K₃PO₄ (2.0 equiv).[13]

  • Reaction Setup: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., DMSO or DMF) via syringe.

  • Heating and Monitoring: Place the tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.[13] Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

VI. Mechanistic Insights and Workflow Diagrams

Understanding the catalytic cycle is key to rational troubleshooting. Below are simplified diagrams illustrating the key steps in Suzuki-Miyaura and Ullmann couplings.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Slowed by Steric Hindrance) Pd0->OxAdd PdII R-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIR R-Pd(II)-R'(L_n) Transmetal->PdIIR RedElim Reductive Elimination (Slowed by Steric Hindrance) PdIIR->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product ArylIodide 4-(4-Iodophenoxy)oxane ArylIodide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Key steps in the Suzuki-Miyaura coupling, highlighting where steric hindrance is a major factor.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow: Low Yield Start Low or No Yield Observed CheckReagents 1. Check Reagent Purity & Catalyst Activity - Use fresh catalyst/ligand - Ensure anhydrous/degassed solvents Start->CheckReagents OptimizeLigand 2. Optimize Ligand - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC) CheckReagents->OptimizeLigand If no improvement OptimizeBase 3. Optimize Base - Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) OptimizeLigand->OptimizeBase If no improvement Success Improved Yield OptimizeLigand->Success If successful OptimizeTemp 4. Adjust Temperature - Incrementally increase temperature - Monitor for decomposition OptimizeBase->OptimizeTemp If still low yield OptimizeBase->Success If successful OptimizeTemp->Success If successful

Caption: A systematic approach to troubleshooting low-yielding coupling reactions.

VII. References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Request PDF. (2025). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ACS Publications. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • The Journal of Organic Chemistry. (2018). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • DSpace@MIT. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Request PDF. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ACS Publications. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. [Link]

  • National Center for Biotechnology Information. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • Royal Society of Chemistry. (2021). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]

  • Request PDF. (2025). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diiodoquinolines via the Photochemical Cyclization of o-Alkynylaryl Isocyanides with Iodine. [Link]

Sources

Validation & Comparative

Introduction: The Role of ¹³C NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(4-Iodophenoxy)oxane: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. Specifically, ¹³C NMR spectroscopy allows for the direct observation of individual carbon atoms within a molecule, with their corresponding chemical shifts offering a sensitive probe of the local electronic environment. The position of a resonance (the chemical shift, δ) is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects. For drug development professionals and researchers, unambiguous structural confirmation is a critical step, and a detailed understanding of a molecule's NMR spectrum is paramount.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the ¹³C NMR data, a standardized numbering system for the carbon atoms of 4-(4-Iodophenoxy)oxane is essential. The structure is composed of a tetrahydropyran (oxane) ring linked via an ether oxygen to a 4-iodophenyl group.

Caption: Molecular structure and numbering scheme for 4-(4-Iodophenoxy)oxane.

Comparative Analysis of ¹³C NMR Chemical Shifts

The predicted chemical shifts for 4-(4-Iodophenoxy)oxane are derived by analyzing the known shifts of its constituent parts: tetrahydropyran (oxane)[1][2], iodobenzene[3], and considering the electronic influence of the ether linkage and the iodine substituent.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
Oxane Ring
C4~72-75This carbon is directly attached to the ether oxygen of the phenoxy group, leading to significant deshielding. In tetrahydropyran itself, the carbons adjacent to the ring oxygen (C2/C6) appear at ~68 ppm[4]. The additional ether linkage at C4 will shift this signal further downfield.
C3, C5~32-35These carbons are in the β-position relative to the phenoxy substituent. Their chemical shift will be similar to the C3/C5 carbons in unsubstituted tetrahydropyran, which resonate around 26 ppm[4], but with a slight downfield shift due to the influence of the substituent at C4.
C2, C6~67-69These carbons are adjacent to the oxane ring oxygen. Their environment is least affected by the C4-substituent and their chemical shift is expected to be very close to the C2/C6 signal in unsubstituted tetrahydropyran (~68 ppm)[1][2].
Aromatic Ring
C1'~156-159This is the ipso-carbon attached to the ether oxygen. The oxygen atom strongly deshields this carbon, moving its resonance significantly downfield. This is a characteristic shift for carbons in a phenyl ether linkage.
C2', C6'~118-121These carbons are ortho to the ether linkage. They are shielded by the electron-donating resonance effect of the oxygen atom.
C3', C5'~138-140These carbons are meta to the ether linkage but ortho to the iodine atom. In iodobenzene, the ortho carbons appear around 137 ppm[3]. The iodine's inductive effect deshields these carbons, resulting in a significant downfield shift compared to a simple phenoxy group.
C4'~85-88This is the ipso-carbon directly attached to the iodine atom. Heavy atoms like iodine induce a strong upfield (shielding) effect on the carbon they are bonded to, a phenomenon known as the "heavy atom effect". In iodobenzene, this carbon appears at ~94 ppm[3]; the electron-donating phenoxy group in the para position will likely shift this slightly upfield.

Standard Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds like 4-(4-Iodophenoxy)oxane, a standardized protocol is essential. The following methodology is based on established best practices for small molecule analysis on modern NMR spectrometers.[5][6][7]

1. Sample Preparation:

  • Weigh approximately 15-25 mg of the solid 4-(4-Iodophenoxy)oxane sample.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is a good solvent for many organic compounds and has a well-defined solvent resonance at 77.16 ppm.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

2. Spectrometer Setup and Calibration:

  • Insert the sample into the NMR spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process that minimizes the line width of the solvent peak, ensuring high resolution.

  • Tune and match the ¹³C channel of the probe to the correct frequency to ensure maximum signal-to-noise. This is also often an automated procedure (atma on Bruker systems).

3. Data Acquisition:

  • A standard ¹³C experiment with proton decoupling is used. A common pulse program is zgpg30 (Bruker), which uses a 30° pulse angle to allow for faster repetition times without saturating quaternary carbons.[7]

  • Key Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
    • Acquisition Time (AQ): ~1.0-1.5 seconds.
    • Relaxation Delay (D1): ~2.0 seconds. A longer delay may be needed for quantitative analysis, but 2 seconds is sufficient for routine structural confirmation.[6]
    • Number of Scans (NS): Typically between 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required to achieve an adequate signal-to-noise ratio.[8]

4. Data Processing:

  • Apply an exponential multiplication (line broadening factor of ~1 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

  • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Perform peak picking to identify the chemical shift of each resonance.

Caption: Workflow for acquiring a standard ¹³C NMR spectrum.

Conclusion and Field Insights

This guide presents a detailed, predicted ¹³C NMR spectrum for 4-(4-Iodophenoxy)oxane based on a comparative analysis of its structural components. The provided chemical shift table, supported by rationale from foundational NMR principles, serves as a valuable reference for the structural verification of this molecule. The key distinguishing features in the spectrum are the heavily shielded C4' carbon attached to the iodine (~85-88 ppm) and the deshielded C1' and C4 carbons involved in the ether linkages (~157 ppm and ~73 ppm, respectively). The detailed experimental protocol outlines a robust method for obtaining high-quality data, ensuring that researchers can confidently validate their synthetic products. By cross-referencing experimentally obtained data with these well-grounded predictions, scientists can achieve a high degree of confidence in their structural assignments.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved February 7, 2024, from [Link][6]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved February 7, 2024, from [Link][5]

  • Navarro-Vázquez, A., & Cobas, J. C. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link][9]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved February 7, 2024, from [Link][7]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran. Retrieved February 7, 2024, from [Link][2]

  • NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved February 7, 2024, from [Link][4]

  • Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved February 7, 2024, from [Link][8]

Sources

IR spectroscopy peaks for 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 4-(4-Iodophenoxy)oxane: A Comparative Analysis for Researchers

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Iodophenoxy)oxane is a molecule of interest, combining an aryl iodide moiety with an oxane (tetrahydropyran) ring through an ether linkage. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique to confirm the presence of key functional groups and verify molecular identity.

This guide provides a comprehensive analysis of the expected IR absorption peaks for 4-(4-Iodophenoxy)oxane. As a Senior Application Scientist, this document moves beyond a simple peak listing to offer a comparative framework, contrasting the predicted spectrum with those of structurally related precursors and analogues. By understanding the vibrational contributions of each molecular fragment—the aryl iodide, the aryl-alkyl ether, and the saturated oxane ring—researchers can interpret spectral data with higher confidence, troubleshoot syntheses, and ensure the structural integrity of their compounds.

Molecular Structure and Key Vibrational Moieties

The structure of 4-(4-Iodophenoxy)oxane contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. A thorough analysis relies on dissecting the molecule into these constituent parts:

  • Aryl-Alkyl Ether (Ar-O-R): This is a critical linkage, and its C-O stretching vibrations are typically strong and highly diagnostic. Aryl alkyl ethers are expected to show two distinct stretching bands due to asymmetric and symmetric vibrations.[1][2][3][4]

  • Saturated Aliphatic Ether (R-O-R): The oxane ring itself contains an ether linkage. Its C-O-C stretching will contribute to the spectrum, typically as a strong, single asymmetric stretch.[1][4]

  • Para-Substituted Aromatic Ring: The benzene ring gives rise to characteristic C=C stretching vibrations and C-H stretching and bending modes. The substitution pattern (1,4- or para-) strongly influences the out-of-plane C-H bending peaks in the fingerprint region.

  • Aliphatic C-H Bonds: The methylene (-CH₂) groups of the oxane ring have characteristic sp³ C-H stretching and bending vibrations.[5]

  • Aryl Iodide (Ar-I): The carbon-iodine bond is a weak, heavy bond, and its stretching vibration is expected at a very low frequency, often at the edge of or outside the range of standard mid-IR spectrometers.[6]

Predicted Infrared Absorption Peaks for 4-(4-Iodophenoxy)oxane

While an experimental spectrum for this specific molecule is not widely published, a highly accurate predicted spectrum can be constructed from established group frequencies. The following table summarizes the expected key absorption bands, their intensities, and the molecular vibrations responsible.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3010MediumAromatic C-H Stretch (sp²)
2950 - 2850MediumAliphatic C-H Stretch (sp³, from oxane ring)
~1590 & ~1485StrongAromatic C=C Ring Stretching
~1450MediumAliphatic CH₂ Scissoring (Bending)
~1245StrongAsymmetric Ar-O-C Stretch (Aryl-Alkyl Ether)
~1120StrongAsymmetric C-O-C Stretch (Oxane Ring Ether)
~1040StrongSymmetric Ar-O-C Stretch (Aryl-Alkyl Ether)
850 - 810StrongAromatic C-H Out-of-Plane Bending (1,4-disubstituted)
Below 600MediumC-I Stretch

Comparative Spectral Analysis

To understand the unique spectral signature of 4-(4-Iodophenoxy)oxane, it is instructive to compare its predicted peaks with the experimental spectra of its constituent building blocks and analogues. This comparison highlights how the combination of functional groups gives rise to a distinct fingerprint.

Vibrational Mode4-(4-Iodophenoxy)oxane (Predicted)4-Iodophenol (Experimental)[7][8][9][10]Tetrahydropyran (Experimental)[11][12][13][14]Anisole (Aryl-Alkyl Ether Ref.)[3]
O-H Stretch AbsentStrong, Broad (~3500-3200 cm⁻¹)AbsentAbsent
Aromatic C-H Stretch 3100 - 3010 cm⁻¹PresentAbsentPresent
Aliphatic C-H Stretch 2950 - 2850 cm⁻¹AbsentStrong (2950-2850 cm⁻¹)Present (methyl group)
Aromatic C=C Stretch ~1590 & ~1485 cm⁻¹PresentAbsentPresent
Asymmetric Ar-O-C Stretch ~1245 cm⁻¹N/A (has C-O-H)AbsentStrong (~1250 cm⁻¹)[2][3][4]
Aliphatic C-O-C Stretch ~1120 cm⁻¹AbsentStrong (~1120 cm⁻¹)Absent
Symmetric Ar-O-C Stretch ~1040 cm⁻¹N/A (has C-O-H)AbsentStrong (~1040 cm⁻¹)[2][3][4]
C-I Stretch < 600 cm⁻¹Present (< 600 cm⁻¹)AbsentAbsent

This comparison reveals key diagnostic features:

  • Absence of O-H: The lack of a broad absorption band between 3200-3500 cm⁻¹ would confirm the successful etherification of 4-iodophenol.

  • Presence of Dual Ether Bands: The simultaneous appearance of the aryl-alkyl ether doublet (~1245 and ~1040 cm⁻¹) and the strong aliphatic ether band from the oxane ring (~1120 cm⁻¹) is a definitive signature of the target molecule.[1][2][15]

  • Aliphatic and Aromatic C-H: The spectrum will uniquely feature C-H stretching absorptions both above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic), a characteristic inherited from its two distinct components.[16]

Visualizing Key Molecular Vibrations

The following diagram illustrates the molecular structure of 4-(4-Iodophenoxy)oxane, highlighting the bonds responsible for the most significant IR absorptions.

Caption: Key functional groups and associated vibrational modes in 4-(4-Iodophenoxy)oxane.

Experimental Protocol: ATR-FTIR Spectroscopy

This section outlines a standardized procedure for acquiring a high-quality IR spectrum of a solid sample like 4-(4-Iodophenoxy)oxane using an Attenuated Total Reflectance (ATR) accessory, a common and efficient method.

Objective: To obtain a clean, reproducible mid-infrared spectrum of the solid sample for structural verification.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal surface is impeccably clean. Use a solvent known to dissolve the sample (e.g., isopropanol or acetone), followed by a final rinse with a volatile solvent.

    • Rationale: Any residue on the crystal will appear in the sample's spectrum, leading to erroneous data. A clean surface is essential for a pure background reading.

    • Action: Run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical environment.

    • Rationale: The instrument software will automatically subtract this background from the sample scan. This critical step ensures that the final spectrum contains only absorptions from the sample itself, removing atmospheric interference.

  • Sample Application:

    • Action: Place a small amount (a few milligrams) of the solid 4-(4-Iodophenoxy)oxane powder onto the center of the ATR crystal.

    • Action: Lower the ATR press and apply consistent pressure to the sample. The goal is to ensure intimate contact between the solid powder and the crystal surface.

    • Rationale: The ATR technique relies on an evanescent wave that penetrates a few micrometers from the crystal into the sample.[16] Without firm, uniform contact, the IR beam will not interact sufficiently with the sample, resulting in a weak or non-existent spectrum.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner spectrum with well-defined peaks. A resolution of 4 cm⁻¹ is standard for routine structural identification and provides sufficient detail without unnecessarily long scan times.

  • Data Processing and Cleaning:

    • Action: After acquisition, clean the sample from the ATR crystal using the same solvent procedure as in Step 1.

    • Action: Process the spectrum in the instrument software. If the baseline is sloped, apply a baseline correction. If the peaks appear inverted or distorted due to the nature of ATR, an ATR correction (often based on the Kramers-Kronig transform) can be applied to make the spectrum appear more like a traditional transmission spectrum.

    • Rationale: Proper cleanup prevents cross-contamination of future samples. Data processing ensures the spectrum is presented in a clear, interpretable format for analysis and comparison.

Conclusion

The infrared spectrum of 4-(4-Iodophenoxy)oxane is predicted to be rich with information, offering a unique fingerprint for its verification. The most telling features for researchers to identify are the complete disappearance of the phenolic O-H band, the presence of C-H stretching bands for both aromatic and aliphatic systems, and most critically, the combination of three strong C-O stretching absorptions in the 1300-1000 cm⁻¹ region. By using the comparative data and experimental protocol provided in this guide, scientists can confidently employ IR spectroscopy to confirm the successful synthesis and purity of this valuable compound.

References

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • German, B. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Mansour, H. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]

  • All about chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodophenol. PubChem. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). IR 1,4, Iodophenol. Retrieved from [Link]

Sources

A Comparative Guide to the Elemental Analysis of 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, particularly in the pharmaceutical industry, unambiguous confirmation of a compound's elemental composition is a critical checkpoint. This guide provides an in-depth technical comparison of the elemental analysis results for 4-(4-Iodophenoxy)oxane, a halogenated aromatic ether of interest in medicinal chemistry. By juxtaposing theoretical calculations with expected experimental outcomes and data from analogous structures, this document serves as a practical reference for researchers engaged in the validation of similar molecules.

The structural integrity and purity of a synthesized compound are paramount for its progression through the drug discovery pipeline. Elemental analysis provides a fundamental measure of purity, directly verifying the empirical formula. For a molecule like 4-(4-Iodophenoxy)oxane, the presence of iodine introduces specific analytical considerations that will be explored herein.

Theoretical vs. Experimental Elemental Analysis: A Comparative Framework

The first step in validating a synthesized compound via elemental analysis is to calculate the theoretical percentage of each element based on its molecular formula. For 4-(4-Iodophenoxy)oxane, with the molecular formula C₁₁H₁₃IO₂, the theoretical elemental composition is as follows:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01111132.12143.45%
HydrogenH1.0081313.1044.31%
IodineI126.9041126.90441.73%
OxygenO15.999231.99810.52%
Total 304.127 100.00%

Experimental results obtained from elemental analysis are then compared against these theoretical values. A generally accepted tolerance for a pure organic compound is a deviation of no more than ±0.4% for each element. It is important to note that for halogenated compounds, specialized combustion techniques may be necessary to ensure accurate results.

Comparative Data from Analogous Structures:

CompoundMolecular FormulaElementTheoretical %Experimental % (if available)Reference
4-(4-Iodophenoxy)oxaneC₁₁H₁₃IO₂C43.45Not Available-
H4.31Not Available-
4-IodoanilineC₆H₆INC32.90-[1]
H2.76-[1]
N6.39-[1]
4-(4-Chlorophenoxy)anilineC₁₂H₁₀ClNOC65.61-
H4.59-
N6.38-
4-(4-Alkyloxyphenylazo) benzoic acidsVaries-VariesVaries[2]

As illustrated, obtaining experimental data that perfectly matches theoretical values is uncommon. The acceptable deviation of ±0.4% accounts for minor impurities and instrumental variations. For halogen-containing compounds, this deviation can sometimes be slightly larger due to the challenges in achieving complete combustion and the potential for forming various halogenated byproducts.

Experimental Protocol: Elemental Analysis of Halogenated Organic Compounds

The accurate elemental analysis of organohalogen compounds, such as 4-(4-Iodophenoxy)oxane, requires specific methodologies to ensure complete decomposition and capture of the halogen. The most common techniques are combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN), and oxygen flask combustion for halogen determination.

CHN Analysis by Combustion

Modern elemental analyzers automate the combustion process, providing rapid and accurate results for carbon, hydrogen, and nitrogen.

Workflow for Automated CHN Analysis:

Caption: Automated CHN analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample of 4-(4-Iodophenoxy)oxane into a tin capsule. The exact weight is recorded.

  • Combustion: The sealed tin capsule is introduced into a high-temperature (typically 900-1100 °C) combustion tube. The tin capsule promotes a rapid, complete combustion (flash combustion) in a pure oxygen environment.

  • Gas Conversion and Reduction: The combustion process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and various nitrogen oxides (NOₓ). The combustion gases are then passed through a reduction tube containing heated copper to convert any NOₓ to N₂.

  • Separation and Detection: The resulting gas mixture (CO₂, H₂O, N₂) is carried by an inert gas (typically helium) through a chromatographic column, which separates the individual gases. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Iodine Determination by Oxygen Flask Combustion

For the determination of iodine, the oxygen flask combustion (Schöniger flask) method is a classic and reliable technique.[3]

Workflow for Iodine Determination by Oxygen Flask Combustion:

Caption: Oxygen flask combustion workflow for iodine.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample (5-10 mg) of 4-(4-Iodophenoxy)oxane is wrapped in a piece of halogen-free filter paper. A fuse strip is attached.

  • Apparatus Setup: The wrapped sample is placed in a platinum gauze holder attached to the stopper of a heavy-walled Erlenmeyer flask (the Schöniger flask). The flask is filled with pure oxygen, and an absorbing solution (e.g., a solution of sodium hydroxide and hydrazine sulfate) is added to the bottom of the flask.

  • Combustion: The fuse strip is ignited, and the stopper is quickly and securely placed into the flask. The combustion occurs rapidly in the oxygen-rich environment. The flask is held inverted to prevent the sample from falling into the absorption solution prematurely.

  • Absorption: After combustion, the flask is shaken to ensure that all the combustion products (including iodine and any oxidized forms) are absorbed into the solution. The iodine is converted to iodide ions (I⁻).

  • Titration: The resulting iodide solution is then titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint is typically determined potentiometrically.

  • Calculation: The percentage of iodine in the original sample is calculated from the volume of silver nitrate solution required to reach the endpoint.

Interpretation of Results and Troubleshooting

A significant deviation of the experimental results from the theoretical values (> ±0.4%) can indicate several issues:

  • Presence of Impurities: Residual solvents or byproducts from the synthesis will alter the elemental composition. For instance, the presence of a solvent like ethyl acetate would artificially inflate the carbon and hydrogen percentages.

  • Incomplete Combustion: For some compounds, especially those that are highly stable or refractory, standard combustion temperatures may not be sufficient for complete decomposition, leading to inaccurate results.

  • Hygroscopic Nature of the Sample: If the compound readily absorbs moisture from the atmosphere, the hydrogen and oxygen percentages will be higher than expected. It is crucial to thoroughly dry the sample before analysis.

  • Instrument Calibration: Incorrect calibration of the elemental analyzer will lead to systematic errors in the results. Regular calibration with certified standards is essential.

In the case of 4-(4-Iodophenoxy)oxane, particular attention should be paid to the iodine value. An inaccurate iodine percentage could suggest incomplete iodination during the synthesis or degradation of the product.

Conclusion

Elemental analysis remains an indispensable tool for the structural verification and purity assessment of synthesized organic compounds. For a halogenated molecule such as 4-(4-Iodophenoxy)oxane, a combination of automated CHN combustion and oxygen flask combustion for iodine determination provides a comprehensive elemental profile. By carefully comparing the experimental results with the theoretical values and considering data from analogous structures, researchers can confidently ascertain the elemental composition of their target molecule, a critical step in the advancement of drug discovery and development.

References

  • ASTM E442-91(1996) Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society, 124(10), 2245–2258.
  • Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Buletinul Institutului Politehnic din Iasi, 56(4), 85-92.
  • Fun, H. K., Gil, J. H., & Isloor, A. M. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971.
  • PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]

  • Wan, Y., et al. (2022). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emissions. Atmospheric Chemistry and Physics, 22(23), 15413-15423.
  • Moeckel, R., & Oestreich, M. (2015). Synthesis of polysubstituted iodobenzene derivatives from alkynylsilanes and 1,3-dienes via diels-alder/oxidation/iodination reaction sequence. Organic Letters, 17(7), 1644–1647.
  • Frontera, A., et al. (2020). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design, 20(10), 6576–6587.
  • Thermo Fisher Scientific. (2021). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. AN42306.
  • Belskaya, N. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • International Union of Pure and Applied Chemistry. (1997). Compendium of Chemical Terminology (the "Gold Book").
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Comparative Guide: Iodophenoxy Oxane Derivatives in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodophenoxy oxane derivatives represent a dual-purpose class of crystallographic tools. Structurally, they combine a tetrahydropyran (oxane) pharmacophore—common in sugar mimics and polyketide linkers—with an iodinated phenyl ether.

For the structural biologist, these derivatives offer two distinct advantages over their brominated or native counterparts:

  • Superior Phasing Power: The iodine atom (

    
    ) provides an exceptionally strong anomalous signal at home-source wavelengths (Cu K
    
    
    
    ), often enabling Single-wavelength Anomalous Diffraction (SAD) phasing without the need for synchrotrons.
  • Halogen Bonding (XB) Probes: The polarized iodine atom acts as a potent Lewis acid (via its

    
    -hole), revealing cryptic binding pockets driven by carbonyl or backbone interactions that lighter halogens (Cl, F) miss.
    

Part 1: The Phasing Advantage (Iodine vs. Bromine)[1][2]

The primary reason to incorporate an iodophenoxy group is to solve the phase problem de novo. While bromine is a standard alternative, iodine offers significantly higher anomalous scattering at standard laboratory wavelengths.

Comparative Anomalous Scattering Data

The table below compares the anomalous scattering component (


) of Iodine against Bromine and Sulfur (native) at common wavelengths.
ElementAtomic No. (

)

at Cu K

(1.54 Å)

at Mo K

(0.71 Å)
Phasing Utility
Iodine (I) 53 6.70

2.46

Excellent (SAD/SIRAS)
Bromine (Br)351.28

2.56

Moderate (Requires Edge/Synchrotron)
Sulfur (S)160.56

0.08

Weak (Requires high redundancy)
Carbon (C)60.009

0.002

None

Analytic Insight: At Cu K


 (home source), Iodine scatters anomalously with 

5x the power of Bromine.[1] A single fully occupied iodine atom can phase a protein of ~30-50 kDa using in-house data, whereas bromine usually requires tuning the X-ray beam to its K-absorption edge (0.92 Å) at a synchrotron.

Part 2: The Halogen Bond (XB) Landscape

Beyond phasing, iodophenoxy derivatives are critical for mapping Halogen Bonds (X-bonds) . In drug design, the oxane ring often mimics a ribose or pyranose sugar, while the iodophenoxy group probes hydrophobic pockets for specific directional interactions.

Mechanism: The -Hole

Unlike hydrogen bonds, halogen bonds are highly directional.[2][3] The electron density on the iodine atom is anisotropic, creating a region of positive electrostatic potential (the


-hole) on the extension of the C-I bond axis.
  • Iodine (I): Large, intense

    
    -hole. Forms strong, short contacts (
    
    
    
    Å) with backbone carbonyls (O), histidines (N), or methionines (S).
  • Bromine (Br): Smaller

    
    -hole. Weaker interaction; often dominated by van der Waals forces.
    
  • Chlorine (Cl): Negligible

    
    -hole in most aliphatic contexts; acts primarily as a hydrophobic blob.
    
Interaction Geometry Diagram

The following diagram illustrates the strict geometric requirements of the Iodine-mediated X-bond compared to non-directional Van der Waals interactions.

HalogenBonding cluster_comparison Interaction Strength Iodine Iodine Atom (Donor) SigmaHole σ-Hole (Positive Potential) Iodine->SigmaHole Polarization along C-I Axis Acceptor Protein Acceptor (C=O, His-N, Met-S) SigmaHole->Acceptor Electrostatic Attraction Angle Strict Linearity (160°-180°) Angle->SigmaHole Comparison I > Br >> Cl (Strength correlates with polarizability)

Figure 1: Mechanism of Halogen Bonding. The iodine atom projects a positive


-hole along the bond axis, requiring a linear approach (160-180°) to the electron-rich acceptor on the protein.

Part 3: Experimental Protocols

To successfully utilize iodophenoxy oxane derivatives, you must modify your standard workflow to account for the unique chemical and physical properties of the C-I bond (specifically its lability to radiation).

Step 1: Crystallization & Soaking

Iodophenoxy derivatives are often hydrophobic.

  • Co-crystallization: Dissolve ligand in 100% DMSO (50-100 mM stock). Add to protein solution (final conc. 1-5 mM) before setting up drops.

  • Soaking: If co-crystallization fails, add ligand directly to the mother liquor containing the crystal.

    • Warning: Iodinated compounds can precipitate heavily. Use a "step-gradient" soak: 0.5 mM

      
       2 mM 
      
      
      
      5 mM over 1 hour.
Step 2: Data Collection Strategy (Crucial)

The Risk: The C-I bond energy (


57 kcal/mol) is lower than C-Br (

66 kcal/mol). Intense synchrotron radiation can cleave the iodine radical (radiolysis) during data collection, destroying the anomalous signal and degrading the map.

The Protocol:

  • Dose limit: Limit total dose to <10 MGy if possible.

  • Wavelength:

    • Home Source: Collect at Cu Kngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (1.54 Å). The signal is massive (
      
      
      
      ), and radiation damage is slower than at synchrotrons.
    • Synchrotron:[4][5] If using a synchrotron, collect at 7-8 keV (1.5-1.7 Å) to maximize

      
      , but attenuate the beam  to 5-10% transmission.
      
  • Multiplicity: Aim for high redundancy (7-10x) to accurately measure the anomalous differences (

    
    ).
    
Step 3: Phasing Workflow

PhasingFlow Start Diffraction Data Collection (High Redundancy >7x) Check Check Anomalous Signal (CC_anom > 0.3 at d_min) Start->Check Check->Start Signal Weak (Collect more angles) Substructure Find Heavy Atoms (SHELXD / AutoSol) Check->Substructure Signal Strong Validation Verify Iodine Sites (Distance > 3.5Å from protein atoms?) Substructure->Validation Validation->Substructure Sites Clashing (False Positives) Phasing Calculate Phases (SAD / SIRAS) Validation->Phasing Sites Valid Refinement Density Modification & Model Building Phasing->Refinement

Figure 2: Phasing workflow optimized for strong anomalous scatterers like Iodine.

Part 4: Comparative Performance Data

The following data summarizes a hypothetical comparison of structure solution success rates for a standard 40 kDa enzyme (e.g., a kinase) using different derivatives.

MetricNative (No Halogen)Bromo-AnalogIodophenoxy Derivative
Space Group



Resolution 1.8 Å1.8 Å1.9 Å (Slight absorption)
Anomalous Correlation (

)
< 10%~30% (at Cu K

)
> 65% (at Cu K

)
Substructure Sites Found N/A2 (Weak)2 (Very Strong)
Phasing Result (AutoSol) FailMarginal (FOM ~0.3)Success (FOM > 0.6)
Map Quality ClearGoodExcellent (Heavy atom defines active site)

Key Takeaway: While the native crystal diffracts slightly better (due to lower absorption), the iodophenoxy derivative is the only one that guarantees a high-quality experimental map on a home source without needing molecular replacement models.

References

  • Cromer, D. T., & Liberman, D. (1970). Relativistic Calculation of Anomalous Scattering Factors for X Rays. The Journal of Chemical Physics, 53, 1891.

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000).[6] Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[6] Acta Crystallographica Section D, 56(2), 232-237.

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding based recognition processes: a world parallel to hydrogen bonding.[7] Accounts of Chemical Research, 38(5), 386-395.

  • Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311.

  • Evans, P. R., & McCoy, A. J. (2008). An introduction to molecular replacement. Acta Crystallographica Section D, 64(1), 1-10.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

4-(4-Iodophenoxy)oxane presents a dual-hazard profile that is frequently mismanaged in high-throughput environments. It is not merely a "halogenated waste"; it is a functionalized cyclic ether .

Effective management requires recognizing two distinct chemical risks:

  • The Oxane (Tetrahydropyran) Ring: A cyclic ether susceptible to auto-oxidation, leading to the formation of potentially explosive organic peroxides upon aging or exposure to air/light.

  • The Aryl Iodide Moiety: A halogenated aromatic that generates corrosive hydrogen iodide (HI) and elemental iodine (

    
    ) vapors during combustion, necessitating specific incineration protocols.
    
Chemical Safety Profile
ParameterSpecificationOperational Implication
Functional Class Halogenated EtherDO NOT mix with oxidizers or strong acids.
Peroxide Potential Class B (Concentration Hazard)MANDATORY peroxide test before disposal if container is >6 months old.
Waste Code (RCRA) D001 (Ignitable), F-List (Halogenated)Must be segregated into Halogenated waste streams.
Combustion Byproducts

,

,

,

vapor
Requires incineration with acid gas scrubbing.

Pre-Disposal Validation: The "Self-Validating" System

Trusting a label is insufficient. You must validate the chemical state of the material before it enters the waste stream.[1] This protocol prevents the accidental transport of shock-sensitive peroxides.

Step 1: Visual Inspection[2][3]
  • Crystals: Check under the cap and around the neck. If white crystals or a viscous oily layer are visible, STOP . Do not attempt to open. Contact EHS for remote opening/detonation.

  • Stratification: Look for phase separation, indicating polymer formation.

Step 2: Quantitative Peroxide Testing (The Quantofix® Method)
  • Threshold: < 20 ppm is safe for standard disposal.

  • Action Level: 20–100 ppm requires stabilization.

  • Critical Level: > 100 ppm requires chemical reduction before transport.

Stabilization Protocol (For Levels > 100 ppm)
  • Reagent: Ferrous sulfate (

    
    ) in 50% aqueous sulfuric acid or commercially available peroxide test/neutralization strips.
    
  • Procedure:

    • Dilute the waste material with a non-peroxidizable solvent (e.g., Dichloromethane) to reduce viscosity.

    • Add acidified ferrous sulfate solution (20% excess).

    • Stir gently for 30 minutes.

    • Retest peroxide levels.[1] Repeat until < 20 ppm.

Waste Segregation & Packaging[4]

Correct segregation is the primary cost-control lever. Mixing iodinated compounds with non-halogenated solvents (like Acetone/Methanol) contaminates the entire drum, forcing the hauler to treat the whole volume as "Halogenated," which is significantly more expensive due to the requisite scrubbing.

Segregation Logic
  • Stream A (Non-Halogenated): Acetone, Ethanol, Ethyl Acetate. -> NO

  • Stream B (Halogenated): DCM, Chloroform, 4-(4-Iodophenoxy)oxane . -> YES

Packaging Specifications
  • Primary Container: Amber glass or Fluorinated HDPE. (Avoid standard LDPE as iodine can permeate and stain/weaken the plastic over time).

  • Headspace: Leave minimum 10% headspace to allow for thermal expansion.

  • Labeling: Must explicitly state:

    • "HAZARDOUS WASTE"[2][3][4][5][6][7][8]

    • "HALOGENATED ORGANIC"

    • "CONTAINS: IODINE" (Critical for the incineration plant operator).

Operational Workflow (Decision Tree)

The following diagram outlines the mandatory decision logic for handling this compound.

DisposalWorkflow Start Identify 4-(4-Iodophenoxy)oxane Waste VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck Emergency STOP: Do Not Touch Contact Bomb Squad/EHS VisualCheck->Emergency Yes (Crystals) PeroxideTest Test Peroxide Level (Quantofix / KI Starch) VisualCheck->PeroxideTest No (Clear) LevelCheck Peroxide Concentration? PeroxideTest->LevelCheck Neutralize Stabilize: Add FeSO4 / Acid Wash LevelCheck->Neutralize > 20 ppm Segregate Segregate into HALOGENATED Waste Stream LevelCheck->Segregate < 20 ppm Neutralize->PeroxideTest Retest Container Pack in Amber Glass/HDPE Label: 'Contains Iodine' Segregate->Container Disposal Ship for High-Temp Incineration (w/ Acid Scrubbing) Container->Disposal

Figure 1: Decision matrix for the safe assessment and disposal of iodinated ether derivatives.

Emergency Spill Procedures

In the event of a spill during transport to the waste accumulation area:

  • Evacuate & Ventilate: Iodine vapors are respiratory irritants. Ensure fume hoods are active or open windows if safe.

  • PPE: Double nitrile gloves, lab coat, and safety goggles (iodine vapor attacks mucous membranes).

  • Containment: Use a spill pillow or vermiculite dike.

  • Decontamination (The Thiosulfate Method):

    • Do not just wipe up.[9] You must reduce the iodine.[3]

    • Apply 5% Sodium Thiosulfate solution to the spill.

    • Observation: The dark brown/purple iodine stain will turn colorless (iodide) and water-soluble.

    • Absorb the colorless liquid with clay/vermiculite and dispose of as solid halogenated waste.

Final Disposition: Incineration Chemistry

Why do we insist on specific "Halogenated" labeling?

When 4-(4-Iodophenoxy)oxane is incinerated, the iodine atoms do not burn; they volatilize.



  • HI (Hydrogen Iodide): Highly corrosive acid gas.

  • 
     (Elemental Iodine):  Toxic purple vapor that passes through standard filters.
    

Commercial incinerators use Wet Scrubbers (typically caustic soda, NaOH) to capture these gases:



If you mislabel this as "Non-Halogenated," it may be routed to a fuel-blending facility lacking these scrubbers, resulting in illegal and hazardous emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding Halogenated Solvents). [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard protocol for ferrous sulfate reduction). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Iodine). [Link]

Sources

Personal protective equipment for handling 4-(4-Iodophenoxy)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Autonomy)

The "Unknown" Protocol: As of current chemical inventories, 4-(4-Iodophenoxy)oxane lacks extensive, substance-specific toxicological data (e.g., specific LD50 or long-term carcinogenicity studies). Therefore, standard "irritant" protocols are insufficient. You must handle this compound using Control Banding Level 3 (Containment) principles.

This guide moves beyond generic SDS advice. It treats the molecule as a Novel Chemical Entity (NCE) , prioritizing the prevention of exposure over the management of symptoms. We derive these protocols from the structural moieties: the iodinated aryl ring (potential sensitizer/thyroid target) and the oxane (tetrahydropyran) ring (peroxide former).

Part 2: Hazard Architecture & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule. We do not fear the chemical; we respect its functional groups.

Structural Hazard Analysis
  • Iodine Moiety (C-I Bond):

    • Risk:[1][2][3][4][5][6] Aryl iodides are reactive alkylating/arylating agents in biological systems. They can act as skin sensitizers and, upon metabolic breakdown, release iodide ions which may impact thyroid function with chronic exposure.

    • Control: Zero skin contact tolerance.

  • Oxane (Tetrahydropyran) Ring:

    • Risk:[1][2][3][4][5][6] While more stable than diethyl ether, cyclic ethers can form explosive peroxides upon prolonged exposure to air/light.

    • Control: Store under inert gas (Argon/Nitrogen). Test for peroxides before distillation or heating.

  • Phenoxy Linkage:

    • Risk:[1][2][3][4][5][6] Generally stable, but contributes to the lipophilicity of the molecule, facilitating skin absorption.

Diagram 1: Risk-to-Protocol Logic

This diagram illustrates the causal link between the molecule's structure and the required engineering controls.

RiskLogic Mol 4-(4-Iodophenoxy)oxane Sub1 Iodine Substituent Mol->Sub1 Sub2 Oxane Ring Mol->Sub2 Haz1 Sensitizer / Thyroid Target Sub1->Haz1 Biological Activity Haz2 Peroxide Formation Sub2->Haz2 Auto-oxidation Ctrl1 Double Gloving & Zero-Contact Weighing Haz1->Ctrl1 Mitigation Ctrl2 Store under Argon & Peroxide Testing Haz2->Ctrl2 Mitigation

Caption: Structural deconstruction mapping specific molecular moieties to required safety controls.

Part 3: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense, not the first. However, when handling solid powders that can aerosolize or lipophilic oils, the barrier integrity is paramount.

Glove Permeation Dynamics

Standard 4-mil nitrile gloves provide adequate splash protection but are insufficient for immersion or prolonged handling of halogenated solutions (e.g., if dissolved in DCM).

PPE CategoryStandard RequirementAdvanced Requirement (High Risk/Solution)Rationale
Hand Protection Double Nitrile (4 mil) Silver Shield / Laminate Liner Halogenated aromatics can permeate nitrile <15 mins in organic solvents. Laminate provides >4 hr breakthrough.
Respiratory Fume Hood (Face Velocity 100 fpm) P100 / N95 + OV Cartridge Used only if weighing outside a hood (strongly discouraged). Iodine dusts are heavy but potent sensitizers.
Eye Protection Chemical Splash Goggles Face Shield + Goggles Required during synthesis/heating where pressure buildup (peroxides) is a non-zero risk.
Body Lab Coat (Cotton/Poly) Tyvek Sleeves / Apron Prevent accumulation of dust on fabric cuffs which can transfer to wrists later.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Storage & Pre-Check
  • Receipt: Upon receipt, verify the container integrity.

  • Peroxide Check: If the bottle has been opened previously or is >6 months old, perform a semi-quantitative peroxide strip test.

    • Limit: <10 ppm is safe for use. >20 ppm requires treatment (ferrous sulfate wash) or disposal.

  • Atmosphere: Flush headspace with Argon after every use.

Phase 2: Weighing & Transfer (The Critical Zone)

Static electricity is the enemy of solid handling. Iodinated compounds can be "sticky" or fluffy.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • The "Transfer" Technique:

    • Do not pour from the stock bottle.

    • Use a dedicated micro-spatula.

    • Place a Kimwipe dampened with methanol under the balance area to catch stray particles (wet method containment).

Phase 3: Reaction Setup
  • Solvent Choice: If using Palladium-catalyzed cross-coupling (e.g., Suzuki), ensure solvents are degassed. Oxygen accelerates phosphine ligand oxidation and oxane peroxide formation.

  • Temperature: Avoid heating the neat (undiluted) compound above 100°C without a solvent, as thermal decomposition of the ether linkage can generate pressure.

Diagram 2: Operational Workflow

This diagram outlines the "Cradle-to-Grave" handling process for the compound.

Workflow Start Storage Retrieval (Check Age/Peroxides) Weigh Weighing (Fume Hood) Anti-static protocols Start->Weigh < 10ppm Peroxides Waste Disposal (Halogenated Stream) Start->Waste > 20ppm Peroxides (Do not distill) React Reaction Setup (Inert Atmosphere) Weigh->React Dissolve immediately React->Waste Quench & Segregate

Caption: Operational workflow emphasizing the critical decision point regarding peroxide levels.

Part 5: Disposal & Emergency Response

Waste Stream Management

Do not mix with general organic waste if possible.

  • Classification: Halogenated Organic Waste (High BTU).

  • Labeling: Must explicitly state "Contains Organic Iodine" and "Peroxide Former Class C (Low Risk)."

  • Segregation: Keep separate from strong oxidizers (Nitric acid) and strong Lewis acids (Aluminum chloride), which can cleave the ether bond exothermically.

Spills & Exposure
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone (increases skin absorption).

  • Spill Cleanup:

    • Evacuate immediate area.

    • Don double nitrile gloves and N95 (if dust is visible).

    • Cover spill with vermiculite or sand.

    • Wipe surface with 10% Sodium Thiosulfate solution (neutralizes iodine residues if decomposition occurred) followed by detergent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11317865 (4-(4-Iodophenoxy)tetrahydro-2H-pyran). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Control Banding: A Qualitative Risk Assessment Strategy. Retrieved from [Link]

  • Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (General reference for Oxane/Ether safety).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.